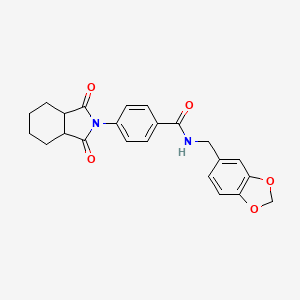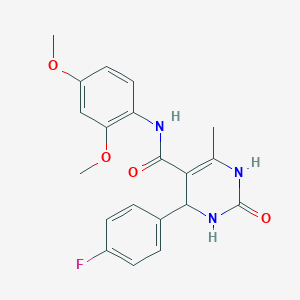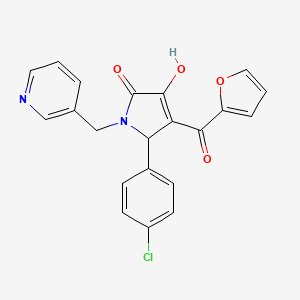
N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, also known as BIBS39, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In Alzheimer's disease research, this compound has been shown to improve memory and cognitive function by reducing the accumulation of amyloid beta plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide works by inhibiting specific enzymes involved in various cellular processes. For example, in cancer cells, this compound inhibits the enzyme histone deacetylase, which is involved in regulating gene expression and cell proliferation. In Alzheimer's disease, this compound inhibits the enzyme beta-secretase, which is involved in the formation of amyloid beta plaques in the brain. In Parkinson's disease, this compound inhibits the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects depending on the disease being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid beta plaques in the brain, leading to improved memory and cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation, leading to improved motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide in lab experiments is its specificity for certain enzymes, which allows researchers to target specific cellular processes. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide could focus on its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, research could focus on developing more effective delivery methods for this compound to improve its solubility and bioavailability in vivo. Finally, research could focus on developing more potent derivatives of this compound to further enhance its therapeutic potential.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-21(24-12-14-5-10-19-20(11-14)30-13-29-19)15-6-8-16(9-7-15)25-22(27)17-3-1-2-4-18(17)23(25)28/h5-11,17-18H,1-4,12-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPQCQHZWGNEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-4-isobutoxybenzamide](/img/structure/B3964108.png)
![3-[5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3964109.png)
acetate](/img/structure/B3964131.png)
![4-(2-furoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964134.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3964146.png)
![7-(2,3-dimethoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3964149.png)
![4-(2,4-dichlorophenyl)-6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3964151.png)
![2-{5-[(5-bromo-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B3964152.png)

![1-[6-(2,5-dimethylphenyl)pyridin-3-yl]-N,N-dimethylmethanamine](/img/structure/B3964161.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964169.png)
![allyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3964174.png)